10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione is a compound belonging to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate hydroxyethyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Scientific Research Applications
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s isoalloxazine ring system allows it to participate in redox reactions, which are crucial in various biological processes. It can act as an electron donor or acceptor, facilitating the transfer of electrons in enzymatic reactions. This property makes it a valuable tool in studying redox biology and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4-dione: This compound is also a flavin-based photocatalyst used in similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-methoxyethyl)-3-phenyl-: Another derivative with similar structural features and applications.
Uniqueness
What sets 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione apart is its specific hydroxyethyl group, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
15800-90-5 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
10-(2-hydroxyethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,17H,5-6H2,(H,15,18,19) |
InChI Key |
QALJEUZGAVFLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.